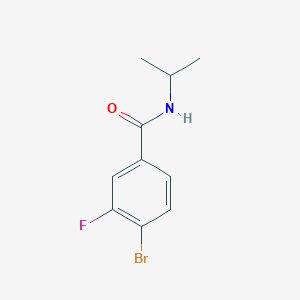

4-bromo-3-fluoro-N-(propan-2-yl)benzamide

描述

属性

IUPAC Name |

4-bromo-3-fluoro-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO/c1-6(2)13-10(14)7-3-4-8(11)9(12)5-7/h3-6H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRSNVRYEQCDKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Activation of 4-Bromo-3-fluorobenzoic Acid

The acid activation is typically achieved by conversion to the corresponding acid chloride using chlorinating agents. Common reagents and conditions include:

| Chlorinating Agent | Temperature Range | Solvent Options | Notes |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | 25–55 °C | Halogenated hydrocarbons (e.g., dichloromethane), esters (ethyl acetate), ketones (acetone) | Efficient formation of acid chloride; reaction time 2–4 hours |

| Oxalyl chloride (COCl)₂ | 25–55 °C | Similar solvents as above | Alternative to SOCl₂, sometimes preferred for cleaner reactions |

| Phosphorus chlorides (PCl₃, PCl₅, POCl₃) | 25–55 °C | Same as above | Less commonly used due to harsher conditions |

This step yields the acid chloride intermediate, which is often isolated by distillation of solvents or used in situ for the next step.

Amidation with Isopropylamine

The acid chloride intermediate is reacted with isopropylamine to form the benzamide. Key parameters:

| Parameter | Typical Values | Notes |

|---|---|---|

| Solvent | Alcohols (ethanol, isopropanol), ethers (THF), or aprotic solvents (acetonitrile) | Solvent choice affects yield and purity |

| Temperature | 0–30 °C | Controlled to avoid side reactions |

| Reaction Time | 1–8 hours | Monitored by TLC or HPLC |

| Base (optional) | Triethylamine or similar bases | To neutralize HCl formed during amidation |

The reaction proceeds via nucleophilic attack of isopropylamine on the acid chloride, forming the amide bond. The product is isolated by filtration or extraction and purified by recrystallization or chromatography.

Representative Synthetic Procedure

A typical laboratory-scale synthesis can be summarized as follows:

-

- Dissolve 4-bromo-3-fluorobenzoic acid in ethyl acetate.

- Add thionyl chloride dropwise at 25–30 °C.

- Stir for 3 hours at 50 °C.

- Remove solvent under reduced pressure to obtain acid chloride.

-

- Dissolve acid chloride in anhydrous solvent (e.g., THF).

- Add isopropylamine dropwise at 0–5 °C.

- Stir at room temperature for 4 hours.

- Quench reaction with water.

- Extract product with organic solvent.

- Purify by recrystallization from suitable solvent (e.g., ethanol/water).

Alternative Coupling Methods

In some cases, coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid directly without forming acid chlorides. This method involves:

- Mixing 4-bromo-3-fluorobenzoic acid with DCC and isopropylamine in a solvent like dichloromethane.

- Stirring at room temperature for several hours.

- Filtering off dicyclohexylurea byproduct.

- Purifying the benzamide product.

This method avoids harsh chlorinating agents but may require additional purification steps.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Acid Chloride Formation | 4-bromo-3-fluorobenzoic acid + SOCl₂ or Oxalyl chloride | Ethyl acetate, DCM, acetone | 25–55 | 2–4 hours | 85–95 | Solvent removal by distillation |

| Amidation | Acid chloride + Isopropylamine + Base (optional) | THF, EtOH, IPA | 0–30 | 1–8 hours | 80–90 | Temperature control critical |

| Alternative Coupling | Acid + DCC + Isopropylamine | DCM, THF | RT | 4–12 hours | 70–85 | Requires filtration of byproduct |

Research Findings and Optimization Notes

Solvent Effects: Polar aprotic solvents like dimethylformamide (DMF) can sometimes lead to product decomposition during amidation, reducing yield. Alcoholic solvents or ethers are preferred.

Temperature Control: Lower temperatures during amidation minimize side reactions such as hydrolysis or overreaction.

Purification: Recrystallization from mixtures of ethyl acetate and n-heptane or ethanol/water yields high purity products suitable for further applications.

Scale-up Considerations: Industrial processes optimize reagent ratios, solvent recycling, and reaction times to maximize yield and minimize impurities. Use of continuous flow reactors and in-line monitoring improves reproducibility.

化学反应分析

Types of Reactions

4-bromo-3-fluoro-N-(propan-2-yl)benzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction Reactions: The amide functional group can be involved in oxidation or reduction reactions, leading to the formation of different products.

Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling agents. The reaction conditions may vary depending on the specific reaction but generally involve controlled temperatures, appropriate solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions may result in the formation of corresponding oxidized or reduced products.

科学研究应用

Chemical Synthesis Applications

Building Block for Organic Synthesis

4-Bromo-3-fluoro-N-(propan-2-yl)benzamide is primarily utilized as an intermediate in organic synthesis. Its halogenated structure enables it to undergo various chemical reactions, including:

- Substitution Reactions: The bromine and fluorine atoms can be replaced with other nucleophiles, facilitating the formation of diverse derivatives.

- Coupling Reactions: It can participate in coupling reactions to create more complex organic compounds.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Common Conditions |

|---|---|---|

| Substitution | Replacement of Br or F with nucleophiles | Polar solvents, heat |

| Coupling | Formation of complex molecules | Use of coupling agents like DCC |

| Oxidation/Reduction | Modification of functional groups | Various oxidizing/reducing agents |

Biological Applications

Antimicrobial and Anticancer Research

Research has indicated that this compound exhibits potential biological activities. It has been studied for its effects on microbial growth and cancer cell lines.

Case Study: Anticancer Activity

In a study published in a peer-reviewed journal, this compound was evaluated for its cytotoxic effects on various cancer cell lines. The results showed that the compound inhibited cell proliferation significantly, suggesting its potential as an anticancer agent. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells through specific receptor interactions.

Medicinal Chemistry Applications

Therapeutic Development

The compound has been explored for its therapeutic properties, particularly in drug discovery processes. Its structural features allow it to interact with biological targets effectively.

Table 2: Potential Therapeutic Targets

| Target Type | Mechanism of Action | Potential Diseases |

|---|---|---|

| Enzymes | Inhibition or modulation | Cancer, infections |

| Receptors | Binding affinity modulation | Neuropsychiatric disorders |

Industrial Applications

Material Science

In addition to its applications in medicinal chemistry, this compound is being investigated for use in developing new materials with specific chemical properties. This includes:

- Polymer Chemistry: Used as a monomer or additive to enhance material properties.

- Catalysis: Potential use in catalytic processes due to its reactive functional groups.

生物活性

4-Bromo-3-fluoro-N-(propan-2-yl)benzamide, a substituted benzamide, is of significant interest in medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the para position and a fluorine atom at the meta position relative to the amide group, alongside an isopropyl substituent. The unique combination of these substituents may enhance its pharmacological properties, making it a candidate for various therapeutic applications.

Structural Characteristics

The structural formula of this compound can be represented as follows:

This compound belongs to a class of benzamides known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of halogens (bromine and fluorine) often contributes to enhanced lipophilicity and metabolic stability, which are crucial for drug development.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Anticancer Activity

- Mechanism of Action : Compounds with similar structures have been shown to inhibit various cancer cell lines. For instance, derivatives targeting fibroblast growth factor receptor 1 (FGFR1) have demonstrated significant inhibitory effects on non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification .

- Case Study : A study on related compounds indicated that certain derivatives could induce apoptosis in NSCLC cells while arresting the cell cycle at the G2 phase .

-

Enzyme Inhibition

- Kinase Inhibition : Some benzamide derivatives have been identified as selective inhibitors of kinases involved in cancer progression. For example, 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives showed promise as FGFR1 inhibitors with IC50 values ranging from 1.25 µM to 2.31 µM against multiple NSCLC cell lines .

- Other Targets : Research has also indicated that benzamide derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells .

- Anti-inflammatory Properties

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and characteristics of selected benzamide derivatives compared to this compound:

| Compound Name | Structural Features | Biological Activity | IC50 Values (µM) |

|---|---|---|---|

| This compound | Bromine and fluorine substitutions | Anticancer, kinase inhibition | TBD |

| 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide | Dimethoxy substitution | FGFR1 inhibition | 1.25 - 2.31 |

| 3-Fluoro-N,N-di(propan-2-yl)benzamide | Two isopropyl groups | Anti-inflammatory, anticancer | TBD |

| 4-Chloro-N-(propan-2-yl)benzamide | Chlorine substitution | Moderate kinase inhibition | TBD |

Molecular Docking Studies

Molecular docking studies have shown that halogenated benzamides can form strong interactions with their biological targets. For instance, docking experiments with FGFR1 revealed multiple hydrogen bonds between the target and the compound, indicating a favorable binding affinity that correlates with observed biological activity .

相似化合物的比较

Key Properties :

- Molecular Formula: C₁₀H₁₀BrFNO (calculated based on substituents).

- Molecular Weight : Approximately 274.1 g/mol.

- Structural Features : The isopropyl group enhances lipophilicity, while the electron-withdrawing bromine and fluorine substituents may influence electronic properties and intermolecular interactions.

Comparative Analysis with Structural Analogues

Substituent Position and Electronic Effects

The position of halogen substituents significantly impacts physicochemical properties. For instance:

- 4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (Compound 35, ): This analogue replaces the isopropyl group with a 6-methylpyridin-2-yl moiety. The compound was synthesized in 81% yield, with ^1H NMR showing distinct aromatic proton shifts (δ 7.57–7.74 ppm) .

- 3-Bromo-5-fluoro-N-(6-methylpyridin-2-yl)-benzamide (Compound 36, ) : Here, bromine and fluorine are at the 3- and 5-positions, respectively. This meta-substitution pattern may alter steric and electronic effects compared to the target compound’s 4-bromo-3-fluoro arrangement .

Amine Group Variations

The nature of the amine substituent influences solubility and biological activity:

- Crystallographic studies reveal two molecules per asymmetric unit, suggesting specific packing interactions .

- 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide () : This patent compound features a trifluoropropan-2-yloxy group, increasing metabolic stability and lipophilicity. It was synthesized in 90% yield, with LC-MS data (m/z 424 [M+H]+) confirming molecular weight .

Table 2: Amine Substituent Impact

Functional Group Additions

Additional functional groups, such as sulfonamides or methoxy substituents, modulate bioactivity and physical properties:

- 3-Bromo-4-methoxy-N-[4-(phenylamino)phenyl]benzamide (): The methoxy group increases electron density, while the anilino-phenyl moiety enables π-π stacking. Reported properties include a density of 1.447 g/cm³ and pKa of 12.48, suggesting moderate solubility .

- 4-((Z)-3-(3,4-Dichlorophenyl)-1,4,4-trifluoropent-1-en-1-yl)-N-((R)-1-oxo-1-((2,2,2-trifluoroethyl)amino)propan-2-yl)-2-(trifluoromethyl)benzamide (): Multiple trifluoromethyl groups enhance hydrophobicity and resistance to enzymatic degradation .

常见问题

Q. What controls are essential in assessing antibacterial activity?

- Methodological Answer : Include:

- Positive control : Ciprofloxacin (10 µg/mL) for Gram-negative bacteria.

- Solvent control : DMSO (<1% v/v) to exclude vehicle effects.

- Resazurin assay : Quantify metabolic inhibition vs. bactericidal effects.

- Time-kill kinetics : Confirm static vs. cidal action over 24 hrs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。